Evidence 1: Quantified CCR5 Antagonism and the Impact of Structural Modification
This compound demonstrates direct, measurable antagonism of the human CCR5 receptor. In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, it exhibited IC50 values of 7.80 µM [1] and 10.1 µM [2]. This activity is benchmarked against other known CCR5 antagonists; for instance, the structurally related CCR5 antagonist maraviroc, used as a clinical comparator, demonstrates sub-nanomolar potency (e.g., IC50 = 3.3 nM in a similar assay) [3]. This nearly 3,000-fold difference in potency is a critical point of differentiation, highlighting that while this compound is a genuine CCR5 ligand, it represents a distinct chemotype with a markedly different affinity profile, making it suitable for applications where potent antagonism is not required or where polypharmacology is under investigation.
| Evidence Dimension | CCR5 Receptor Antagonism (Inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 7.80 µM (7,800 nM) [1] and IC50 = 10.1 µM (10,100 nM) [2] |
| Comparator Or Baseline | Maraviroc, a potent clinical CCR5 antagonist, IC50 = 3.3 nM [3] |
| Quantified Difference | Target compound is approximately 2,400 to 3,000-fold less potent than maraviroc. |
| Conditions | Human MOLT4 cells expressing CCR5, measuring inhibition of CCL5-induced calcium mobilization via Fluor-4 dye. |
Why This Matters
This establishes the compound as a tool for studying the CCR5 axis with moderate affinity, distinct from highly potent clinical candidates, which is crucial for exploring structure-activity relationships (SAR) or polypharmacological effects.
- [1] BindingDB. BDBM50351145 (CHEMBL1817910). Affinity Data for C-C chemokine receptor type 5 (Human). View Source
- [2] BindingDB. BDBM50387956 (CHEMBL2057812). Affinity Data for C-C chemokine receptor type 5 (Human). View Source
- [3] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
